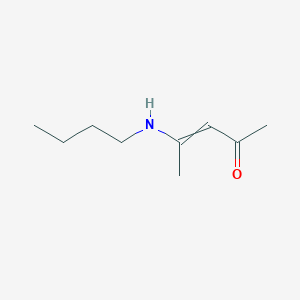

4-(Butylamino)pent-3-EN-2-one

Description

Structure

3D Structure

Properties

CAS No. |

57717-00-7 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-(butylamino)pent-3-en-2-one |

InChI |

InChI=1S/C9H17NO/c1-4-5-6-10-8(2)7-9(3)11/h7,10H,4-6H2,1-3H3 |

InChI Key |

RTMIIQLXVWJCJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=CC(=O)C)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 4 Butylamino Pent 3 En 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Butylamino)pent-3-en-2-one

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and this compound is no exception. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a definitive assignment of its structure can be achieved.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to the different protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org Protons attached to carbons near electronegative atoms like nitrogen and oxygen are deshielded and appear at a lower field (higher ppm values). chemistrysteps.com

Key proton signals include those for the methyl groups, the methylene (B1212753) groups of the butyl chain, the vinyl proton, and the amine (N-H) proton. The N-H proton signal is often broad and its chemical shift can be influenced by solvent and temperature. The vinyl proton signal is a key indicator of the enamine tautomer.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (C1) | ~1.9 | s |

| CH (C3) | ~4.9 | s |

| CH₃ (C5) | ~1.9 | s |

| N-H | Variable, often broad | br s |

| N-CH₂ (Butyl) | ~3.1-3.2 | t |

| -CH₂- (Butyl) | ~1.4-1.6 | m |

| -CH₂- (Butyl) | ~1.3-1.4 | m |

| -CH₃ (Butyl) | ~0.9 | t |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from typical values for similar structures. sigmaaldrich.compitt.edu

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. chemguide.co.uk

For this compound, characteristic signals are expected for the carbonyl carbon (C=O), the vinylic carbons (C=C), and the aliphatic carbons of the butyl group and the acetyl methyl group. The carbonyl carbon typically appears at a very low field (high ppm) due to the strong deshielding effect of the oxygen atom. chemguide.co.uk

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | ~28 |

| C2 (C=O) | ~195 |

| C3 (CH) | ~95 |

| C4 (C-N) | ~160 |

| C5 (CH₃) | ~19 |

| N-CH₂ (Butyl) | ~42 |

| -CH₂- (Butyl) | ~32 |

| -CH₂- (Butyl) | ~20 |

| -CH₃ (Butyl) | ~14 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from typical values for similar structures and chemical shift prediction tools. chemguide.co.ukscielo.org.bo

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of a molecule by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons in the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgmnstate.edu This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two or three bonds). sdsu.eduscribd.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C2) and the vinylic carbon C4. For instance, correlations would be expected between the C1 methyl protons and the C2 carbonyl carbon, and between the N-H proton and both C3 and C4.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, Raman spectroscopy measures the scattering of light from molecular vibrations that involve a change in polarizability. illinois.eduedinst.comlibretexts.org

Analysis of N-H Stretching Frequencies and Intramolecular Hydrogen Bonding

A key feature in the IR spectrum of this compound is the N-H stretching vibration. In secondary amines, this typically appears in the region of 3300-3500 cm⁻¹. pressbooks.pub However, in β-enaminones like this compound, the presence of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (N-H···O=C) causes a significant shift of the N-H stretching band to a lower frequency, often broad and in the range of 3200-3250 cm⁻¹. researchgate.netnih.govmdpi.com This shift is a strong indicator of the presence and strength of the intramolecular hydrogen bond. ruc.dk

Carbonyl (C=O) and Alkene (C=C) Stretching Vibrations

The stretching vibrations of the carbonyl (C=O) and alkene (C=C) groups are also prominent features in the IR and Raman spectra.

Carbonyl (C=O) Stretch: The C=O stretching vibration in ketones typically appears as a strong band in the region of 1700-1725 cm⁻¹. pressbooks.pubwilliams.edu However, in this compound, conjugation with the C=C double bond and involvement in the intramolecular hydrogen bond lowers the C=O stretching frequency, typically to the range of 1600-1650 cm⁻¹. blogspot.comspectroscopyonline.com This delocalization of electron density weakens the C=O double bond, resulting in a lower vibrational frequency. arxiv.org

Alkene (C=C) Stretch: The C=C stretching vibration in conjugated systems typically appears in the region of 1600-1650 cm⁻¹. blogspot.com In this compound, this band is often observed around 1560-1580 cm⁻¹ and can sometimes overlap with other vibrations in this region.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (H-bonded) | ~3200-3250 | Medium, Broad | Weak |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong | Strong |

| C=O Stretch (Conjugated, H-bonded) | ~1600-1620 | Strong | Medium |

| C=C Stretch (Conjugated) | ~1560-1580 | Strong | Strong |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The electronic absorption spectrum of enaminones like this compound is characterized by transitions within the conjugated π-electron system. The core structure, O=C–C=C–N, acts as a chromophore that absorbs ultraviolet and visible light, leading to the excitation of electrons to higher energy orbitals.

Generally, the UV-Vis spectra of enaminones exhibit two main absorption bands. mdpi.comscirp.orgresearchgate.netbeilstein-journals.org A strong absorption band, typically found at longer wavelengths (e.g., ~300-350 nm), is attributed to a π → π* transition. mdpi.combeilstein-journals.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized system. The high intensity of this band is due to the significant overlap between the involved orbitals.

A second, weaker absorption band may be observed at shorter wavelengths and corresponds to an n → π* transition. scirp.orgmasterorganicchemistry.com This involves the promotion of an electron from a non-bonding (n) orbital, primarily located on the oxygen and nitrogen atoms, to a π* antibonding orbital. masterorganicchemistry.com This transition is typically less intense because the non-bonding orbitals are often oriented perpendicularly to the π* orbitals, resulting in poor spatial overlap. masterorganicchemistry.com

For conjugated enaminones, the position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the solvent used. masterorganicchemistry.com The conjugated system in this compound, which includes the carbonyl group, the C=C double bond, and the nitrogen lone pair, is expected to result in a π → π* absorption maximum in the range of 300-350 nm. mdpi.combeilstein-journals.org For instance, similar β-enaminones show intense absorption bands around 348 nm, assigned to the HOMO→LUMO π-π* transition. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and probing the structure of this compound through its fragmentation pattern. The electron ionization (EI) mass spectrum provides distinct fragments that help confirm the compound's identity.

The molecular formula of this compound is C9H17NO, corresponding to a molecular weight of 155.24 g/mol . nih.gov In mass spectrometry, the molecular ion peak [M]+ is observed at an m/z ratio of 155. doi.orgscispace.com

The fragmentation of enaminones under mass spectrometry is influenced by the substituents present. nih.gov The fragmentation pattern for this compound shows several characteristic peaks. One source reports the following electron ionization mass spectrum (EIMS) data, with the base peak (most intense) at m/z 142. scispace.com

Table 1: EIMS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment/Loss |

|---|---|---|

| 155 | 25 | [M]+ (Molecular Ion) |

| 142 | 100 | [M-CH3+H]? (Base Peak, see note) |

| 127 | 10 | [M-C2H4] |

| 113 | 15 | [M-C3H6] (McLafferty Rearrangement) |

| 85 | 18 | [M-C4H9-CH3]? |

| 70 | 10 | [C4H8N]+ or [M-C5H11O]? |

| 57 | 10 | [C4H9]+ (Butyl cation) |

| 43 | 20 | [CH3CO]+ (Acetyl cation) |

Data sourced from reference scispace.com. Note: The reported base peak at m/z 142 is anomalous; a peak at m/z 140, corresponding to the loss of a methyl radical ([M-15]), is more commonly expected for methyl ketones and may indicate a typo in the source data.

Key fragmentations include:

Acylium Ion: A peak at m/z 43 is characteristic of the [CH3CO]+ fragment, confirming the presence of a methyl ketone group. scispace.comlibretexts.org

Alkyl Chain Fragmentation: The peak at m/z 57 corresponds to the butyl cation [C4H9]+, arising from the cleavage of the N-C bond. libretexts.org A peak at m/z 113 can be attributed to the loss of propene (C3H6) via a McLafferty-type rearrangement within the butyl group. scispace.com

Main Chain Cleavage: The dissociation pathways for protonated enaminones often involve the elimination of the amine group. nih.gov

X-ray Crystallography of this compound and Related Enaminones

X-ray crystallography provides precise information on the three-dimensional atomic arrangement, bond lengths, and intermolecular interactions within a crystal. anton-paar.comwikipedia.org While a specific crystal structure for this compound is not detailed in the searched literature, extensive studies on closely related enaminones reveal characteristic structural features that can be reliably extrapolated. pnas.orgtandfonline.commdpi.com

Crystal Packing and Intermolecular Interactions

The crystal packing of secondary enaminones, which have an N-H proton, is dominated by strong, resonance-assisted intermolecular hydrogen bonds of the N–H···O=C type. scispace.comiucr.org This interaction is a defining feature that directs the self-assembly of the molecules in the solid state. iucr.org

Geometric Parameters and Bond Lengths/Angles

The geometry of the enaminone functional group is a key aspect revealed by X-ray crystallography. The O=C–C=C–N fragment is typically found to be nearly planar, which facilitates the delocalization of π-electrons across these five atoms. tandfonline.comscispace.com This delocalization has a direct impact on the bond lengths within the conjugated system.

Compared to standard bond lengths, the enaminone structure shows:

A longer C=O bond than in a typical ketone.

A shorter C–C single bond.

A longer C=C double bond.

A shorter C–N single bond, indicating partial double bond character. pnas.orgtandfonline.com

These deviations from standard values are direct evidence of the resonance within the molecule, where electron density is shared across the conjugated system. The molecule typically adopts a Z configuration around the C=C bond, which is stabilized by a strong intramolecular N–H···O hydrogen bond, forming a six-membered pseudo-ring. tandfonline.comscispace.com

Table 2: Representative Bond Lengths in the Enaminone Core from Related Crystal Structures

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| C=O | 1.25 - 1.28 | tandfonline.comiucr.org |

| C-C | 1.39 - 1.43 | pnas.orgtandfonline.com |

| C=C | 1.37 - 1.39 | pnas.org |

| C-N | 1.31 - 1.34 | pnas.orgresearchgate.net |

These values are derived from published crystal structures of various secondary enaminones and illustrate the effects of π-conjugation.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinone |

| Chlorophyll |

| Aspirin |

| 2-methyl pent-2-ene |

| 4-methyl pentan-2-one |

| Mesityl oxide |

| Ethene |

| Butadiene |

| Aniline Yellow |

Tautomerism and Conformational Analysis of 4 Butylamino Pent 3 En 2 One

Keto-Enamine vs. Imino-Enol Tautomeric Equilibria in Solution and Solid State

The tautomerism in 4-(butylamino)pent-3-en-2-one primarily involves the equilibrium between the keto-enamine and the less common imino-enol forms. The keto-enamine tautomer is characterized by a carbon-carbon double bond conjugated with a carbonyl group and an amine group, while the imino-enol form features a carbon-nitrogen double bond (imine) and a hydroxyl group (enol).

Extensive studies on related N-substituted 4-aminopentan-2-ones have demonstrated that the keto-enamine form is the predominant, if not exclusive, tautomer in both solution and the solid state. researchgate.netresearchgate.net This preference is largely attributed to the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which creates a stable six-membered pseudo-ring. researchgate.netmdpi.com This delocalized π-system within the chelate ring further stabilizes the keto-enamine structure. echemi.com

In the gas phase, mass spectrometric investigations of similar N-substituted 4-iminopentan-2-ones have suggested the prevalence of the 4-imino-2-keto tautomer upon electron ionization. researchgate.net However, for the neutral ground state in condensed phases, the keto-enamine is the more stable form. The imino-enol tautomer is generally higher in energy and its contribution to the equilibrium is considered negligible under normal conditions. conicet.gov.ar The stability of the keto-enamine is so pronounced that it is the basis for the formation of various metal complexes where the deprotonated ligand acts as a bidentate chelator. researchgate.net

Spectroscopic Signatures of Tautomeric Forms (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are crucial for the identification and characterization of the tautomeric forms of this compound. The distinct functional groups in each tautomer give rise to unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly informative for studying the tautomerism in these compounds. The spectrum of the dominant keto-enamine tautomer of 4-(alkylamino)pent-3-en-2-ones typically shows a broad signal for the N-H proton at a downfield chemical shift (around 11 ppm), which is characteristic of a strong intramolecular hydrogen bond. researchgate.netacs.org The vinyl proton (C=CH) usually appears as a singlet around 5.0 ppm. The signals for the butyl group on the nitrogen atom and the two methyl groups would also be present in their expected regions.

Infrared (IR) Spectroscopy: The IR spectrum of the keto-enamine form is characterized by a strong, broad absorption band for the N-H stretching vibration in the region of 3200 cm⁻¹, which is lower than that of a free N-H group due to the intramolecular hydrogen bonding. mdpi.com The C=O stretching vibration appears around 1600-1620 cm⁻¹, a lower frequency than a typical unconjugated ketone, which is a result of the conjugation and the hydrogen bonding within the molecule. vaia.com The C=C stretching vibration is also observed in this region.

UV-Vis Spectroscopy: The electronic spectrum of this compound is expected to show strong absorption bands corresponding to π→π* transitions. masterorganicchemistry.com For conjugated systems like the keto-enamine tautomer, these absorptions typically occur at longer wavelengths (λmax) compared to their non-conjugated counterparts. The position of λmax can be influenced by the solvent polarity. conicet.gov.armasterorganicchemistry.com The strong absorption in the UV region is a key indicator of the conjugated nature of the predominant tautomer.

| Spectroscopic Technique | Key Feature | Typical Value/Region | Interpretation |

|---|---|---|---|

| ¹H NMR | δ(N-H) | ~11 ppm | Intramolecularly hydrogen-bonded proton |

| ¹H NMR | δ(C=CH) | ~5.0 ppm | Vinyl proton in the conjugated system |

| IR | ν(N-H) | ~3200 cm⁻¹ (broad) | Stretching of hydrogen-bonded N-H group |

| IR | ν(C=O) | 1600-1620 cm⁻¹ | Conjugated and hydrogen-bonded carbonyl group |

| UV-Vis | λmax (π→π*) | >220 nm | Electronic transition in the conjugated system |

Intramolecular Hydrogen Bonding Influences on Tautomeric Preferences

The presence of a strong intramolecular hydrogen bond (IHB) of the N-H···O type is a decisive factor in stabilizing the keto-enamine tautomer of this compound. researchgate.netmdpi.com This hydrogen bond creates a planar, six-membered pseudo-aromatic ring, which significantly lowers the energy of this tautomer compared to the imino-enol form or any non-hydrogen-bonded conformers. echemi.com

The strength of this IHB is influenced by the nature of the substituent on the nitrogen atom. Studies on a series of 4-alkylamino-3-penten-2-ones have shown that the strength of the IHB varies with the steric bulk of the alkyl group. researchgate.net Theoretical calculations have indicated that the hydrogen bond energy is substantial, often in the range of 7-15 kcal/mol for related compounds. researchgate.net This strong interaction effectively locks the molecule into the keto-enamine form, preventing significant population of the imino-enol tautomer under most conditions. The stability gained from this intramolecular interaction outweighs the energetic cost of losing the C=N bond in the imino-enol form. libretexts.org

Computational Chemistry and Quantum Mechanical Studies of 4 Butylamino Pent 3 En 2 One

Density Functional Theory (DFT) Calculations on Electronic Structure and Geometry

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and ground-state geometry of molecules like 4-(Butylamino)pent-3-en-2-one. wikipedia.orgrsc.org DFT calculations allow for the optimization of the molecule's geometry by finding the lowest energy arrangement of its atoms. This optimized structure serves as the foundation for calculating various other properties, including electronic distribution, molecular orbitals, and vibrational frequencies. uctm.edu For enaminones, DFT is particularly useful for studying the extent of electron delocalization within the N-C=C-C=O conjugated system and the nature of the intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing hydrogen bonds, such as this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a very common and well-benchmarked choice. mdpi.comstackexchange.com It often provides a good balance between computational cost and accuracy for geometries and energies. stackexchange.com Studies on closely related secondary enaminones have successfully used B3LYP to correlate theoretical and experimental data. mdpi.comnih.gov

The selection of a basis set is also crucial. Pople-style basis sets, like 6-31G(d) or the more extensive 6-311++G(d,p), are frequently employed. nih.govresearchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is important for polar bonds like C=O and N-H. Diffuse functions (++), which allow orbitals to occupy a larger space, are vital for accurately describing systems with hydrogen bonding and for calculating properties like proton affinities. tau.ac.il The convergence of molecular properties should be checked with respect to the basis set size to ensure reliability. nih.gov

Table 1: Common Functionals and Basis Sets in DFT Studies

| Category | Name | Description | Typical Application |

| Functional | B3LYP | A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. stackexchange.com | Widely used for organic molecules, providing good results for geometries and vibrational frequencies. mdpi.comstackexchange.com |

| M06-2X | A high-nonlocality hybrid meta-GGA functional. | Often shows high accuracy for thermochemistry, kinetics, and non-covalent interactions. researchgate.net | |

| PBE | A parameter-free generalized gradient approximation (GGA) functional. | Commonly used in solid-state physics and for systems where B3LYP might be less suitable. rsc.org | |

| Basis Set | 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | A good starting point for geometry optimizations of medium-sized organic molecules. mdpi.com |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse functions on all atoms and polarization functions on all atoms. | Recommended for high-accuracy calculations, especially for systems with hydrogen bonds and anions. nih.govresearchgate.net | |

| aug-cc-pVTZ | An augmented correlation-consistent basis set of triple-zeta quality. | Used for high-level benchmark calculations where high accuracy is paramount. uctm.edunih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comwuxiapptec.com

For this compound, the HOMO is expected to have significant electron density on the nitrogen atom and the α-carbon of the enamine moiety, reflecting the nucleophilic character of these positions. The LUMO is anticipated to be distributed over the conjugated π-system, with large coefficients on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Calculations can map these orbitals and their energies, providing insight into the molecule's reactivity and its behavior in chemical reactions. researchgate.net

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Chemical Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. wikipedia.org | Represents the ability to donate electrons. Its energy correlates with the ionization potential. Expected to be localized on the enamine part. youtube.comresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy orbital without electrons. wikipedia.org | Represents the ability to accept electrons. Its energy correlates with the electron affinity. Expected to be localized on the enone part. youtube.comresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A small gap indicates high chemical reactivity and low kinetic stability. wuxiapptec.com It influences the color and electronic spectra of the molecule. |

Vibrational Frequency Calculations and Anharmonicity Effects

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) spectrum. These calculations are typically performed within the harmonic approximation, which models molecular bonds as perfect springs. mdpi.com The results provide a set of vibrational modes and their corresponding frequencies and intensities.

However, the harmonic approximation is not always sufficient, especially for describing vibrations involving hydrogen atoms, such as the N-H stretch involved in the intramolecular hydrogen bond. nih.govresearchgate.net Real molecular vibrations exhibit anharmonicity, meaning the potential energy surface is not perfectly parabolic. researchgate.net For strongly hydrogen-bonded systems, anharmonic effects can cause significant deviations between calculated harmonic frequencies and experimental values. researchgate.net

To account for this, more computationally intensive methods like second-order vibrational perturbation theory (VPT2) can be used to calculate anharmonic corrections. mdpi.comnih.govnasa.gov Studies on analogous enaminones have shown that while harmonic calculations provide a good qualitative picture, anharmonic (VPT2) analysis yields frequencies, particularly for the N-H stretching band, that are in much better quantitative agreement with experimental spectra. mdpi.comnih.govresearchgate.net

Table 3: Comparison of Harmonic and Anharmonic Frequency Calculations

| Calculation Type | Description | Advantages | Disadvantages |

| Harmonic | Assumes molecular vibrations behave like simple harmonic oscillators. nih.gov | Computationally inexpensive; provides a good qualitative overview of the vibrational spectrum. mdpi.com | Can be inaccurate for certain modes, especially X-H stretches in hydrogen-bonded systems. researchgate.net |

| Anharmonic (VPT2) | Includes corrections to account for the true, non-parabolic shape of the potential energy surface. researchgate.netnasa.gov | Provides much higher accuracy and better agreement with experimental frequencies, especially for flexible or hydrogen-bonded molecules. mdpi.comnih.gov | Significantly higher computational cost, which can be prohibitive for very large molecules. mdpi.com |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for studying static, minimum-energy structures, this compound is a flexible molecule that can adopt various conformations, especially around its butyl chain. Molecular Dynamics (MD) simulations are used to explore this conformational flexibility and to understand how the molecule's behavior changes over time and in different environments. wikipedia.org

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. wikipedia.org This allows researchers to observe the dynamic conformational landscape of the molecule. For a molecule like this compound, MD can reveal the stability of the intramolecular hydrogen bond, the rotational freedom of the butyl group, and how these are influenced by the surrounding solvent. mdpi.com

The choice of solvent model in MD simulations is critical. Implicit solvent models treat the solvent as a continuous medium, which can be computationally efficient. However, for systems where specific solvent-solute interactions like hydrogen bonding are important, explicit solvent models, where individual solvent molecules are included in the simulation box, are necessary for accurate predictions. nih.gov Simulations can show how polar solvents (like water or DMSO) might compete for hydrogen bonding sites, potentially disrupting the intramolecular bond and favoring more open conformations, while nonpolar solvents might favor the internally hydrogen-bonded, compact structure. rsc.orgchemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

IR Frequencies: As discussed in section 5.2, vibrational frequencies are calculated from the optimized geometry. mdpi.com Because harmonic calculations tend to overestimate frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation, the calculated frequencies are often multiplied by an empirical scaling factor (typically around 0.96 for B3LYP) to improve agreement with experimental IR spectra. mdpi.comarastirmax.com

NMR Chemical Shifts: Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, which is applied to the DFT-optimized structure. arastirmax.comliverpool.ac.uk These calculations provide the absolute magnetic shielding for each nucleus. To compare with experimental data, these values are typically referenced against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). chemistrysteps.com The accuracy of predicted NMR shifts is sensitive to the molecular conformation and the solvent environment, which can be modeled using continuum solvation models (like IEFPCM) or by averaging over snapshots from an MD simulation. nih.govarastirmax.com Such predictions are valuable for assigning peaks in complex experimental spectra. umn.edu

Table 4: Computational Prediction of Spectroscopic Parameters

| Parameter | Computational Method | Key Considerations |

| IR Frequencies | DFT frequency calculations (Harmonic/Anharmonic). mdpi.com | Harmonic frequencies are often scaled to match experiments. Anharmonic calculations (VPT2) are more accurate for N-H stretches. researchgate.netarastirmax.com |

| NMR Chemical Shifts | DFT + GIAO method. arastirmax.comliverpool.ac.uk | Results are sensitive to geometry, conformation, and solvent effects. nih.gov Calculated absolute shieldings are converted to chemical shifts using a reference standard (TMS). chemistrysteps.com |

Reactivity and Mechanistic Investigations of 4 Butylamino Pent 3 En 2 One

Nucleophilic and Electrophilic Reactivity of the Enaminone Moiety

The enaminone moiety in 4-(butylamino)pent-3-en-2-one possesses both nucleophilic and electrophilic characteristics, a property often referred to as ambident reactivity. This duality arises from the electronic interplay between the lone pair of electrons on the nitrogen atom and the electron-withdrawing carbonyl group, delocalized across the conjugated π-system.

Nucleophilic Character: The nitrogen atom and the α-carbon (C-3) are the primary nucleophilic centers. The electron-donating nature of the butylamino group enriches the electron density of the double bond, making the α-carbon susceptible to attack by electrophiles. Resonance structures illustrate this delocalization, placing a partial negative charge on the α-carbon and the carbonyl oxygen.

Electrophilic Character: Conversely, the β-carbon (C-4) and the carbonyl carbon (C-2) are the principal electrophilic sites. The polarization of the C=C and C=O bonds directs nucleophiles to these positions. The carbonyl carbon, in particular, exhibits a significant partial positive charge, making it a prime target for nucleophilic attack.

This dual reactivity allows this compound to react with a wide array of reagents, serving as a versatile building block in organic synthesis for the construction of diverse molecular architectures, including various heterocyclic compounds.

Reaction Pathways and Proposed Mechanisms in Transformations Involving this compound

The rich reactivity of this compound facilitates its transformation into a variety of organic structures, particularly heterocyclic systems. While specific studies on this exact molecule are not always available, the reactivity of analogous N-alkyl enaminones provides a strong basis for understanding its chemical behavior.

Enaminones are well-established precursors for the synthesis of pyridines, pyrazoles, and isoxazoles. For instance, in reactions with 1,3-dicarbonyl compounds, enaminones can undergo condensation reactions to form substituted pyridines. The reaction with hydrazines typically yields pyrazoles, where the hydrazine (B178648) nitrogen atoms attack the electrophilic centers of the enaminone, leading to cyclization and dehydration. Similarly, reaction with hydroxylamine (B1172632) can produce isoxazoles.

A proposed mechanism for the formation of certain heterocyclic systems involves the initial nucleophilic attack by the enaminone, followed by an intramolecular cyclization and subsequent elimination of a small molecule, such as water or an amine. The specific pathway and the resulting product are highly dependent on the reaction partner and the conditions employed.

Cycloaddition Reactions and Pericyclic Processes

The conjugated π-system of this compound allows it to participate in cycloaddition and other pericyclic reactions, which are powerful methods for the construction of cyclic compounds with high stereocontrol.

Diels-Alder Reactions: Enaminones can function as dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, particularly when the enaminone system is extended or suitably activated. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The viability and efficiency of this compound as a diene would depend on the nature of the dienophile, with electron-deficient alkenes being the most likely reaction partners. The reaction proceeds through a concerted mechanism, involving a cyclic transition state. wikipedia.org

Electrocyclic Reactions: As a vinylogous amide, this compound can undergo electrocyclic reactions. acs.org These are intramolecular pericyclic reactions that involve the formation of a σ-bond between the ends of a conjugated π-system, leading to a cyclic product. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is initiated by heat or light. For instance, a six-π-electron electrocyclic ring closure could lead to the formation of a dihydropyridine (B1217469) derivative. acs.org

Transformations into Saturated and Unsaturated Analogues

The enaminone functionality in this compound can be chemically modified to yield its saturated and other unsaturated counterparts, expanding its synthetic utility.

Reduction to Saturated Analogues: The double bond and the carbonyl group of the enaminone can be reduced to afford the corresponding saturated amino alcohol or amino ketone. A common method for the reduction of the carbonyl group is the use of sodium borohydride (B1222165) (NaBH₄). libretexts.orgyoutube.commasterorganicchemistry.comchemguide.co.uk This reagent is a source of hydride ions (H⁻) that selectively attack the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.comchemguide.co.uk Subsequent protonation of the resulting alkoxide yields the secondary alcohol. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, can be used to reduce both the carbon-carbon double bond and the carbonyl group, leading to the fully saturated 4-(butylamino)pentan-2-ol. researchgate.netyoutube.commdpi.com

Formation of Other Unsaturated Analogues: While the introduction of additional unsaturation into the this compound framework is less common, it could potentially be achieved through oxidation or elimination reactions of suitably functionalized derivatives. For instance, allylic oxidation could introduce a hydroxyl group that might then be eliminated to form a diene system. However, such transformations would need to compete with the inherent reactivity of the enaminone moiety itself.

Solvent Effects on Reactivity and Reaction Rates

The choice of solvent can significantly influence the reactivity, reaction rates, and even the mechanistic pathway of reactions involving this compound. Solvents can affect the stability of reactants, intermediates, and transition states, thereby altering the energy profile of the reaction.

Polar vs. Nonpolar Solvents: In general, polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through ionic mechanisms. For instance, in nucleophilic additions to the carbonyl group, a polar protic solvent can stabilize the developing negative charge on the oxygen atom in the transition state. Conversely, reactions that proceed through concerted, nonpolar transition states, such as some pericyclic reactions, may show less dependence on solvent polarity.

Influence on Regioselectivity: Solvent polarity can also influence the regioselectivity of reactions where the enaminone can be attacked at multiple sites. For example, the nucleophilic versus electrophilic character of the different atoms in the enaminone system can be modulated by the solvent. A polar solvent might favor attack at the more charged centers, whereas a nonpolar solvent might favor a more concerted, frontier-orbital-controlled reaction pathway. rsc.org Studies on related systems have shown that the polarity of the solvent can influence the kinetics and equilibrium of imine formation, with more polar solvents sometimes leading to slower reaction rates for less reactive substrates. nih.govmdpi.com

Below is a table summarizing the expected general effects of solvent on reactions involving enaminones:

| Reaction Type | Expected Effect of Increasing Solvent Polarity | Rationale |

| Nucleophilic attack on C=O | Rate acceleration | Stabilization of the charged transition state. |

| Electrophilic attack on α-C | Varied, often rate acceleration | Stabilization of potential charged intermediates. |

| [4+2] Cycloaddition | Minimal effect | Concerted mechanism with a relatively nonpolar transition state. |

| Ionic Reactions | Significant rate acceleration | Stabilization of charged intermediates and transition states. |

Synthetic Applications and Chemical Transformations of 4 Butylamino Pent 3 En 2 One

Utilization as a Building Block in Organic Synthesis

4-(Butylamino)pent-3-en-2-one, as a β-enaminone, is a highly versatile and valuable building block in the field of organic synthesis. Enaminones, in general, are characterized by the presence of an amino group and a carbonyl group conjugated through a carbon-carbon double bond (N-C=C-C=O). researchgate.net This structural arrangement confers both nucleophilic and electrophilic properties to the molecule, allowing it to participate in a diverse array of chemical reactions. researchgate.net The electron-rich enamine part can act as a nucleophile, while the electron-deficient enone part can serve as an electrophile. This dual reactivity makes this compound a valuable precursor for the synthesis of a wide range of organic compounds, particularly heterocyclic structures that are significant in medicinal chemistry.

The reactivity of this compound is influenced by the resonance delocalization of electrons across the N-C=C-C=O system, which enhances its stability compared to simple enamines. A key structural feature is the intramolecular hydrogen bond that can form between the N-H proton and the carbonyl oxygen, contributing to the planarity and stability of the molecule. This inherent stability and predictable reactivity make it a reliable synthon for constructing more complex molecular architectures.

Application in Heterocyclic Chemistry

The rich chemical functionality of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. Its ability to react with a wide range of reagents allows for the construction of diverse ring systems.

While direct synthesis of pyrano[2,3-c]coumarins using this compound is not explicitly detailed in the provided literature, the general synthetic strategies for these systems highlight the potential role of enaminones. For instance, a base-catalyzed, pseudo-four-component reaction has been reported for the synthesis of pyrano[2,3-c]coumarins, which involves the reaction of 4-hydroxycoumarin, two molecules of acetone, and an amine. nih.govrsc.org This reaction proceeds through an in situ generated enaminone-like intermediate. Given that this compound is an enaminone, it could potentially be employed as a pre-formed synthon in similar multicomponent reactions to access fused heterocyclic systems like pyrano[2,3-c]coumarins.

The synthesis of pyrazoles, oxazoles, and quinolines can be achieved using enaminones as key precursors.

Pyrazoles: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov A common method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent, such as an enaminone, with a hydrazine (B178648) derivative. nih.gov this compound can serve as the 1,3-dicarbonyl surrogate, reacting with hydrazines to yield substituted pyrazoles. This reaction is a cornerstone in the synthesis of this important class of heterocycles, which are found in many medicinally important compounds. nih.gov

Oxazoles: Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. nih.gov The synthesis of oxazoles can be accomplished through various routes, including the reaction of α-haloketones with amides (Robinson-Gabriel synthesis) or the cyclization of N-acyl-α-amino ketones (Davidson-Boger synthesis). Enaminones like this compound can be functionalized at the α-position to the carbonyl group and then cyclized to form oxazole (B20620) rings. For example, after conversion to an appropriate intermediate, the enaminone backbone provides the necessary C-C-O and N-C fragments for the construction of the oxazole ring.

Quinolines: Quinolines are bicyclic aromatic compounds consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Several methods for quinoline (B57606) synthesis, such as the Combes, Conrad-Limpach, and Friedländer syntheses, can utilize β-ketoamines or related intermediates. Enaminones are valuable in this context as they can react with anilines or other suitable precursors to construct the quinoline scaffold. For instance, in a reaction analogous to the Friedländer synthesis, this compound can react with a 2-aminoaryl aldehyde or ketone to form a substituted quinoline. Multicomponent reactions have also emerged as an efficient strategy for synthesizing diverse quinoline derivatives. rsc.org

| Heterocycle | General Synthetic Approach from Enaminones | Potential Role of this compound |

|---|---|---|

| Pyrazoles | Cyclocondensation with hydrazines | Acts as a 1,3-dicarbonyl equivalent |

| Oxazoles | Cyclization of functionalized intermediates | Provides the C-C-O and N-C fragments |

| Quinolines | Condensation with 2-aminoaryl carbonyls | Serves as the three-carbon component |

Pyridinones: Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group in the ring. The synthesis of 2-pyridones can be achieved through various methods, including the condensation of acyclic building blocks. chemrxiv.org Enaminones are excellent precursors for pyridinone synthesis. They can react with activated methylene (B1212753) compounds in the presence of a suitable reagent to undergo cyclization and form the pyridinone ring. For example, the reaction of this compound with a compound containing a reactive methylene group, such as a malonate derivative, can lead to the formation of a substituted pyridinone.

Dihydropyrimidones: Dihydropyrimidones are six-membered heterocyclic compounds that are structurally related to pyrimidines. The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidones, which typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While the classical Biginelli reaction uses a β-ketoester, variations of this reaction can employ enaminones as the 1,3-dicarbonyl component, which can react with an aldehyde and urea (or a derivative) to afford functionalized dihydropyrimidones.

| Heterocycle | General Synthetic Approach from Enaminones | Potential Role of this compound |

|---|---|---|

| Pyridinones | Cyclization with active methylene compounds | Provides a four-carbon fragment of the ring |

| Dihydropyrimidones | Multicomponent reaction with an aldehyde and urea/thiourea | Acts as the 1,3-dicarbonyl component |

Role in Ligand Synthesis and Coordination Chemistry

The presence of both nitrogen and oxygen donor atoms in this compound makes it an excellent bidentate ligand for the formation of coordination complexes with various metal ions. researchgate.net The deprotonated form of the enaminone can chelate to a metal center through the nitrogen and oxygen atoms, forming a stable six-membered ring. These metal-enaminone complexes have applications in various fields, including catalysis. researchgate.netnih.gov

This compound and similar enaminone ligands readily form stable complexes with a variety of transition metals and main group elements.

Copper and Zinc Complexes: Copper(II) and Zinc(II) complexes of enaminones can be synthesized by reacting the enaminone ligand with a corresponding metal salt in an appropriate solvent. These complexes often exhibit square planar or tetrahedral geometries, depending on the metal ion and other coordinating ligands. The formation of these complexes can be confirmed by various spectroscopic techniques, including infrared and UV-Vis spectroscopy. For instance, upon coordination, a shift in the C=O and N-H stretching frequencies in the IR spectrum is typically observed.

Tin Complexes: Organotin(IV) complexes, which have been extensively studied for their diverse applications, can also be formed with enaminone ligands. nih.gov The reaction of an organotin(IV) halide, such as dialkyltin dichloride, with this compound would be expected to yield a coordination complex where the enaminone acts as a bidentate ligand. The resulting complexes can adopt various geometries, such as trigonal bipyramidal or octahedral, depending on the coordination number of the tin atom.

| Metal Ion | Typical Geometry of the Complex | Method of Synthesis |

|---|---|---|

| Copper(II) | Square planar | Reaction of the ligand with a Cu(II) salt |

| Zinc(II) | Tetrahedral | Reaction of the ligand with a Zn(II) salt |

| Tin(IV) | Trigonal bipyramidal or Octahedral | Reaction of the ligand with an organotin(IV) halide |

Characterization of Coordination Modes and Geometries

The coordination chemistry of this compound, a β-enaminone, is dictated by the presence of a bidentate N,O-donor set. This allows the ligand to form stable chelate rings with a variety of metal ions. While specific crystallographic data for metal complexes of this compound are not extensively documented in the cited literature, the coordination behavior can be inferred from studies on analogous β-enaminones and related Schiff base ligands.

The deprotonated form of the ligand, 4-(butylamino)pent-3-en-2-onato, typically coordinates to a metal center through the nitrogen and oxygen atoms, forming a six-membered chelate ring. The geometry of the resulting metal complex is influenced by factors such as the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand.

Based on studies of similar β-ketoiminate complexes, several coordination geometries are commonly observed. These include square planar, tetrahedral, and octahedral configurations. For instance, the crystal structure of a related compound, (Z)-4-(phenylamino)pent-3-en-2-one, reveals a planar arrangement of the O=C–C=C–N backbone, which is conducive to forming planar chelate rings with metal ions. researchgate.netresearchgate.net

The coordination mode of this compound is anticipated to be as a bidentate ligand, leading to the formation of complexes with a general formula of [M(L)n], where L represents the deprotonated ligand and n is determined by the coordination preference of the metal ion M. For example, with divalent metal ions like Cu(II), Ni(II), or Pd(II), square planar complexes of the type [M(L)2] are common. In the case of metal ions that prefer higher coordination numbers, such as Fe(III) or Co(III), octahedral complexes of the formula [M(L)3] can be formed.

The table below summarizes the expected coordination geometries for complexes of this compound with various metal ions, based on the general principles of coordination chemistry and data from related structures.

| Metal Ion | Typical Coordination Number | Expected Geometry | General Formula |

| Cu(II) | 4 | Square Planar | [Cu(L)2] |

| Ni(II) | 4 | Square Planar | [Ni(L)2] |

| Pd(II) | 4 | Square Planar | [Pd(L)2] |

| Zn(II) | 4 | Tetrahedral | [Zn(L)2] |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | [Co(L)2] or [Co(L)2(solvent)2] |

| Fe(III) | 6 | Octahedral | [Fe(L)3] |

| Mn(II) | 6 | Octahedral | [Mn(L)2(solvent)2] |

Catalytic Applications Employing this compound-Derived Species

While specific catalytic applications for complexes derived from this compound are not extensively detailed in the provided search results, the broader class of β-enaminone and Schiff base metal complexes are recognized for their catalytic activity in a variety of organic transformations. The catalytic potential of these complexes stems from the ability of the metal center to act as a Lewis acid and to facilitate redox processes, while the ligand fine-tunes the steric and electronic environment of the metal.

Complexes of transition metals such as copper, nickel, and palladium with Schiff base ligands have been employed as catalysts in reactions like C-C cross-coupling, oxidation, and reduction. For example, copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated catalytic activity in the reduction of 4-nitrophenol. mdpi.com It is plausible that copper complexes of this compound could exhibit similar catalytic properties.

The catalytic cycle of such reactions typically involves the coordination of the substrate to the metal center, followed by activation and subsequent transformation. The ligand plays a crucial role in stabilizing the metal complex and influencing the selectivity of the reaction.

The table below outlines potential catalytic applications for species derived from this compound, based on the known reactivity of analogous Schiff base complexes.

| Reaction Type | Potential Metal Catalyst | Role of the this compound Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Pd(II), Ni(II) | Stabilizes the active metal center, influences catalyst lifetime and selectivity. |

| Oxidation Reactions (e.g., alcohol oxidation) | Cu(II), Mn(III) | Modulates the redox potential of the metal ion, provides a specific steric environment. |

| Reduction Reactions (e.g., nitroarene reduction) | Cu(II), Fe(III) | Facilitates electron transfer processes, enhances the rate of reduction. mdpi.com |

| Polymerization Reactions | Ti(IV), Zr(IV) | Controls the stereochemistry and molecular weight of the resulting polymer. |

Asymmetric Synthesis Applications using Chiral Derivatives or Catalysts

The application of chiral derivatives of this compound in asymmetric synthesis represents a promising area of research. By introducing a chiral center into the ligand backbone, it is possible to create chiral metal complexes that can serve as catalysts for enantioselective transformations. nih.govrsc.orgnih.gov

The synthesis of such chiral ligands can be achieved by using a chiral amine or a chiral β-dicarbonyl compound in the initial condensation reaction. For example, reacting a chiral amine with acetylacetone (B45752) would yield a chiral β-enaminone. Alternatively, a chiral substituent could be introduced on the butylamino part of the molecule.

Once a chiral ligand is synthesized and complexed to a metal, the resulting chiral catalyst can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired activity. nih.govnih.gov

Examples of asymmetric reactions that could potentially be catalyzed by chiral complexes derived from this compound include:

Asymmetric Aldol Reactions: A chiral Lewis acidic metal complex can coordinate to a carbonyl compound, creating a chiral environment that directs the approach of a nucleophile.

Asymmetric Michael Additions: Chiral catalysts can control the facial selectivity of the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Asymmetric Hydrogenations: Chiral metal hydrides can selectively reduce one face of a prochiral olefin or ketone.

The table below provides a hypothetical overview of the potential applications of chiral derivatives of this compound in asymmetric synthesis.

| Asymmetric Reaction | Chiral Catalyst Type | Expected Role of the Chiral Ligand |

| Enantioselective Aldol Reaction | Chiral Lewis Acid (e.g., Ti(IV), Zn(II) complex) | Induces facial selectivity on the enolate or the aldehyde. |

| Enantioselective Michael Addition | Chiral Lewis Acid or Brønsted Acid | Controls the stereochemistry of the conjugate addition. |

| Enantioselective Hydrogenation | Chiral Transition Metal Complex (e.g., Rh(I), Ru(II)) | Creates a chiral pocket that directs the delivery of hydrogen. |

| Enantioselective Cyclopropanation | Chiral Copper(I) or Rhodium(II) Complex | Controls the stereochemistry of the carbene transfer. |

Supramolecular Chemistry Aspects of 4 Butylamino Pent 3 En 2 One

Non-Covalent Interactions and Crystal Engineering

The solid-state structure and crystal packing of 4-(butylamino)pent-3-en-2-one and its analogues are primarily controlled by a strong intramolecular hydrogen bond, supplemented by weaker intermolecular forces.

Intramolecular Hydrogen Bonding: Crystal structure analyses of closely related β-enaminones consistently reveal the presence of a strong intramolecular N-H⋯O hydrogen bond. nih.govnih.gov This interaction occurs between the amine proton (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered pseudo-aromatic ring. This hydrogen bond is a dominant feature that stabilizes the molecule in the (Z)-configuration around the C=C double bond. nih.govnih.gov The formation of this S(6) ring motif results in significant electron delocalization across the enaminone backbone, contributing to the planarity of this molecular fragment. nih.gov

| Compound | Key Intramolecular Interaction | Key Intermolecular Interaction(s) | Resulting Configuration | Reference |

|---|---|---|---|---|

| (Z)-4-(2-Naphthylamino)pent-3-en-2-one | N-H⋯O Hydrogen Bond (S(6) motif) | van der Waals forces | (Z)-isomer | nih.gov |

| (Z)-4-(phenylamino)pent-3-en-2-one | N-H⋯O Hydrogen Bond | van der Waals forces (π-stacking not dominant) | (Z)-isomer | researchgate.net |

| (Z)-4-(2,5-Di-tert-butyl-anilino)pent-3-en-2-one | N-H⋯O Hydrogen Bond | Weak C-H⋯O interactions | (Z)-isomer | nih.gov |

Self-Assembly Processes and Molecular Recognition

The capacity of this compound to engage in self-assembly and molecular recognition is intrinsically linked to the non-covalent interactions it can form.

Self-Assembly: The dominant intramolecular N-H⋯O hydrogen bond significantly limits the potential for self-assembly through intermolecular hydrogen bonding involving the main enaminone backbone. Because the strongest donor (N-H) and acceptor (C=O) are internally saturated, the formation of extended hydrogen-bonded chains or sheets, common in other molecular systems, is disfavored. Consequently, self-assembly processes rely on weaker interactions. As observed in analogues, weak C-H⋯O bonds can direct the formation of simple one-dimensional chains. nih.gov For the title compound, hydrophobic interactions and van der Waals forces among the butyl chains would likely drive aggregation in certain environments, leading to soft, ordered structures, particularly in polar solvents.

Molecular Recognition: Molecular recognition describes the specific binding between two or more molecules through non-covalent interactions. The primary and most studied form of molecular recognition involving β-enaminones is their function as bidentate N,O-ligands in coordination chemistry. researchgate.net The nitrogen and oxygen atoms of the enaminone moiety are positioned to form a stable chelate ring with a metal ion. This coordination can be highly specific, depending on the nature of the metal ion and the steric and electronic properties of the enaminone ligand. This chelation ability makes β-enaminones valuable building blocks in the synthesis of metal-organic complexes and catalysts.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. In the context of this compound, its most significant role is as a "guest" or ligand that binds to metal ion "hosts."

The enaminone structure acts as an effective chelating agent, binding to a variety of transition metal and main group ions. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen atom coordinate to the metal center, forming a stable complex. This complexation is a cornerstone of the coordination chemistry of β-enaminones. The properties of the resulting metal complex, such as its geometry, stability, and reactivity, can be fine-tuned by modifying the substituents on the enaminone ligand. The butyl group in this compound influences the solubility and steric environment of the metal complex.

While the role of β-enaminones as ligands (guests) is well-established, their application as hosts for other molecules is not widely documented in the scientific literature. Their molecular structure does not feature a pre-organized cavity typically required for host-guest interactions in the manner of cyclodextrins or crown ethers. wikipedia.org

| Host Type | Guest Role of β-Enaminone | Nature of Interaction | Resulting Complex |

|---|---|---|---|

| Metal Ions (e.g., Cu²⁺, Ni²⁺, Pd²⁺) | Bidentate N,O-Ligand | Coordinate Covalent Bonds (Chelation) | Metal-Enaminone Chelate Complex |

| Organic Cavitands | Not Widely Studied | - | - |

Advanced Spectroscopic and Analytical Methods for Supramolecular Systems

A variety of advanced analytical techniques are employed to investigate the supramolecular characteristics of this compound and related compounds, from intramolecular bonding to crystal packing and complexation.

X-ray Crystallography: This is the most definitive method for elucidating the three-dimensional structure of molecules in the solid state. Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and the geometry of non-covalent interactions, confirming the presence and strength of the intramolecular N-H⋯O hydrogen bond and revealing intermolecular packing arrangements. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly powerful for studying hydrogen bonding in solution. The proton involved in the strong intramolecular N-H⋯O hydrogen bond exhibits a characteristic signal at a very low field (downfield shift), typically in the range of 10-14 ppm. frontiersin.orgnih.gov The position and broadness of this peak provide insight into the strength and dynamics of the hydrogen bond.

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of the molecule. The formation of the intramolecular hydrogen bond causes a noticeable red-shift (a shift to lower wavenumber) in the stretching frequencies of the N-H and C=O bonds compared to their expected positions in the absence of such an interaction. This provides strong evidence for the presence of the hydrogen bond. ruc.dk

UV-Visible (UV-Vis) Spectroscopy: This technique is sensitive to the electronic structure of the conjugated π-system. The formation of supramolecular assemblies or complexation with metal ions can alter the electronic environment, leading to shifts in the absorption maxima (λmax), which can be used to study these binding events.

| Technique | Information Obtained | Key Observation for β-Enaminones |

|---|---|---|

| X-ray Crystallography | Solid-state structure, bond lengths/angles, packing | Confirms (Z)-isomer and intramolecular N-H⋯O bond |

| ¹H NMR Spectroscopy | Hydrogen bonding in solution | Downfield shift of N-H proton signal (>10 ppm) |

| IR Spectroscopy | Vibrational modes, functional groups | Red-shift of N-H and C=O stretching frequencies |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Shifts in λmax upon complexation or aggregation |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The primary academic contributions related to 4-(butylamino)pent-3-en-2-one stem from its identity as a β-enaminone. These compounds are extensively recognized as versatile synthons for constructing a wide array of bioactive heterocyclic compounds, including pyrroles, pyridines, quinolines, and pyrazoles. nih.govtandfonline.comacgpubs.org The dual electrophilic and nucleophilic nature of the enaminone backbone allows it to participate in diverse chemical reactions, making it a cornerstone for synthetic chemists. rsc.orgnih.gov

Furthermore, β-enaminones, including the butylamino derivative, are excellent chelating ligands. researchgate.netarabjchem.org The nitrogen and oxygen atoms can coordinate with various metal ions to form stable metal complexes. arabjchem.orgresearcher.life These complexes have been investigated for applications in catalysis and materials science. researchgate.netnih.gov A key structural feature of these molecules is the presence of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which contributes to the planarity and stability of the (Z)-isomer. nih.govresearchgate.net

Despite the broad utility of the β-enaminone class, significant research gaps exist specifically for this compound. Much of the existing literature focuses on derivatives with other substituents, such as aryl (phenyl) or different alkyl groups. nih.govresearchgate.net Consequently, there is a lack of dedicated studies on the specific reaction kinetics, thermodynamic properties, and coordination chemistry of the n-butyl derivative. While its potential can be inferred from analogous compounds, empirical data remains limited. A particular gap is the exploration of its use in asymmetric catalysis, where the butyl group might offer unique steric or electronic effects compared to other substituents.

Emerging Methodologies and Techniques for this compound Research

Modern research into β-enaminones is increasingly focused on developing more efficient, environmentally friendly, and selective synthetic and analytical methods.

Synthesis: The traditional synthesis involves the direct condensation of a β-diketone (acetylacetone) with a primary amine (n-butylamine), often requiring azeotropic removal of water. nih.gov Emerging methodologies are moving towards greener and more efficient protocols. These include:

Catalysis: The use of various catalysts such as Lewis acids, iodine, gold(I)/silver(I), and silica-supported reagents (e.g., PPA-SiO₂) has been shown to improve reaction rates and yields. researchgate.netmdpi.comnih.gov

Solvent-Free and Microwave-Assisted Reactions: To align with the principles of green chemistry, solvent-free ("dry media") and microwave-assisted syntheses are gaining prominence. mdpi.comacgpubs.org These methods often lead to shorter reaction times, cleaner reactions, and higher yields. acgpubs.org

Characterization and Analysis: Advanced analytical techniques are crucial for understanding the structural and electronic properties of this compound.

Spectroscopy and Crystallography: Standard techniques like FT-IR, ¹H NMR, and ¹³C NMR are fundamental for structural elucidation. nih.gov Single-crystal X-ray diffraction provides definitive information on the solid-state structure, confirming bond lengths, angles, and the presence of intramolecular hydrogen bonding. nih.govresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for studying β-enaminones. nih.govresearchgate.net DFT calculations are used to predict geometric parameters, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and reaction mechanisms, offering insights that complement experimental findings. researchgate.netresearchgate.net

Table 1: Representative Methodologies for β-Enaminone Synthesis

| Methodology | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Conventional Condensation | Reflux with azeotropic water removal | Straightforward, well-established | nih.gov |

| Catalytic Synthesis | [(PPh₃)AuCl]/AgOTf | High yields, mild room-temperature conditions | nih.gov |

| Green Synthesis | PPA-SiO₂, solvent-free, 70-80 °C | Environmentally benign, easy work-up, high selectivity | mdpi.com |

| Microwave-Assisted | Solvent-free or minimal solvent | Rapid reaction times, often higher yields | acgpubs.org |

Potential for Novel Chemical Transformations and Materials Science Applications

The versatile structure of this compound opens avenues for novel chemical transformations and applications in materials science.

Novel Chemical Transformations: The primary potential lies in its use as a precursor for complex organic molecules. Its multiple reactive sites allow for site-selective transformations, such as C-H functionalization and annulation reactions, to build polycyclic and heterocyclic scaffolds. rsc.org It can serve as a building block for:

Nitrogen-Containing Heterocycles: Its reaction with various reagents can yield pyridines, pyrimidines, pyrazoles, and quinolones, which are core structures in many pharmaceuticals. nih.govtandfonline.comthieme-connect.com

Peptide Synthesis: Certain enaminones have been used as protecting groups for amines in peptide synthesis, which can be removed under mild conditions. nih.gov

Materials Science Applications: The unique electronic and self-assembly properties of β-enaminones suggest their potential in advanced materials.

Corrosion Inhibitors: Compounds containing nitrogen and oxygen atoms, like β-enaminones, are effective corrosion inhibitors for metals such as carbon steel in acidic environments. scielo.brscienceopen.com They function by adsorbing onto the metal surface, blocking active corrosion sites. scielo.br The butyl group in this compound may enhance this property due to its electron-donating and hydrophobic nature.

Fluorescent Materials: The conjugated π-system in enaminones can impart fluorescent properties. researchgate.netisnra.net By modifying the molecular structure, it is possible to tune the emission wavelength. This makes them candidates for use in sensors and imaging agents, where the fluorescence might change upon binding to a target analyte. nih.govmdpi.com

Table 2: Potential Applications of this compound

| Application Area | Underlying Principle | Potential Role of Butyl Group | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Versatile synthon with multiple reactive sites | Influences solubility and steric hindrance in reactions | nih.gov, rsc.org |

| Corrosion Inhibition | Adsorption on metal surfaces via N and O atoms | Increases electron density and surface coverage | scielo.br, scienceopen.com |

| Fluorescent Probes | Conjugated π-system allows for fluorescence | May tune photophysical properties (e.g., quantum yield) | researchgate.net, isnra.net |

| Liquid Crystals | Anisotropic molecular shape and intermolecular forces | Affects mesophase stability and transition temperatures | nih.gov, nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.